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Compound of Interest

Compound Name:
5-(2-Mercaptoethyl)-4-

methylthiazole

Cat. No.: B8565135

Get Quote

Introduction & Scientific Context
Thiazole Ethanethiol (often referring to 2-(4-methyl-5-thiazolyl)ethanethiol or its functional

analogs) represents a class of high-impact sulfur-containing volatiles critical for authentic meat,

nut, and roasted profiles.[1] Unlike its alcohol counterpart Sulfurol (4-methyl-5-thiazoleethanol,

FEMA 3204), which provides a stable, milky, nutty background, the thiol derivative introduces

potent, diffusive "meaty" and "sulfurous" top notes essential for mimicking the aroma of grilled

beef, pork, and roasted coffee.[1]

Mechanism of Action
The organoleptic potency of thiazole ethanethiol arises from the sulfhydryl (-SH) group's

interaction with olfactory receptors, providing a detection threshold in the parts-per-billion (ppb)

range.[1] In savory systems, it functions via two primary mechanisms:

Synergistic Enhancement: It acts as a multiplier for glutamate (MSG) and ribonucleotide

(I+G) perception, enhancing the Kokumi (mouthfulness) sensation.[1]
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Maillard Mimicry: It bridges the gap between hydrolyzed vegetable proteins (HVP) and the

volatile profile of thermally processed meat, replacing notes lost during sterilization or

extrusion.

Chemical Properties & Handling
Property Specification

Chemical Name
2-(4-methyl-1,3-thiazol-5-yl)ethanethiol (and

related isomers)

Appearance Colorless to pale yellow liquid

Odor Profile
Intense roasted meat, sulfurous, nutty, coffee-

like

Solubility
Soluble in Ethanol, Triacetin, MCT Oil; Insoluble

in Water

Stability
High Oxidation Risk. Rapidly forms disulfides

upon air exposure.[1]

Flash Point > 100°C (typical)

Usage Level 0.01 ppm – 5.0 ppm in final product

Critical Handling Note: Due to the reactive thiol group, this compound must be handled under

inert atmosphere (Nitrogen) whenever possible to prevent oxidation to the disulfide, which

significantly alters the sensory profile from "fresh roasted" to "rubbery/metallic."

Experimental Protocols
Protocol A: Preparation of the 1% Thiazole Ethanethiol
Stock Solution
Objective: To create a stable, accurately dosable stock solution for formulation.

Reagents:

Thiazole Ethanethiol (High Purity >98%)[1][2]
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Solvent: Triacetin (FEMA 2007) or MCT Oil (Medium Chain Triglycerides).[1] Note: Avoid

Ethanol if the final application involves high-heat processing to prevent flash-off.[1]

Antioxidant: Tocopherol (Vitamin E) (0.05% w/w).[1]

Procedure:

Nitrogen Purge: Flush the headspace of the empty mixing vessel with Nitrogen gas for 2

minutes.[1]

Solvent Loading: Add 98.95g of Triacetin/MCT Oil to the vessel.

Antioxidant Addition: Add 0.05g of Tocopherol to the solvent. Mix until dissolved.

Active Addition: Under a fume hood, accurately weigh 1.00g of Thiazole Ethanethiol.

Integration: Add the thiol to the solvent.[1] Seal the vessel immediately.

Homogenization: Mix using a magnetic stirrer at low speed (100 RPM) for 10 minutes. Do

not vortex or aerate.

Storage: Transfer to amber glass vials with Teflon-lined caps. Flush headspace with Nitrogen

before sealing.[1] Store at 4°C.[1]

Protocol B: Formulation of the Savory Base (Meat
Profile)
Objective: To incorporate the thiol into a reaction flavor base (Maillard type).

Base Matrix (The "Reaction Mass"):

Hydrolyzed Vegetable Protein (HVP) Liquid: 40.0%[1]

Yeast Extract (High Nucleotide): 20.0%[1]

Reducing Sugar (Dextrose/Xylose): 5.0%[1]

Water: 30.0%[1]
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Fat Source (Chicken/Beef Fat): 5.0%[1]

Step-by-Step Workflow:

Thermal Reaction (Maillard Step):

Combine HVP, Yeast Extract, Sugar, and Water in a reaction vessel.

Heat to 95°C for 45 minutes under continuous stirring.

Checkpoint: Ensure color changes to dark brown and "roasted" aroma develops.

Cool the mixture to 45°C. (Critical: Adding thiols above 50°C causes rapid volatilization).[1]

Lipophilic Phase Preparation:

In a separate beaker, melt the Fat Source (if solid) at 40°C.

Add the 1% Thiazole Ethanethiol Stock Solution (from Protocol A) at a dosage of 0.5%

(relative to the fat weight).[1]

Optional: Add other top notes (e.g., 2-Methyl-3-Furanthiol, Pyrazines) at this stage.[1]

Emulsification:

Slowly add the Lipophilic Phase to the cooled Reaction Mass (at 45°C).[1]

Homogenize using a high-shear mixer (e.g., Silverson) at 3000 RPM for 2 minutes.

Goal: Create a stable emulsion where the fat droplets protect the thiol from aqueous

oxidation.[1]

Encapsulation (Optional but Recommended):

For dry powder applications, spray dry the emulsion immediately using Maltodextrin (DE

10-12) as a carrier.[1] Inlet Temp: 180°C, Outlet Temp: 85°C.[1]

Data Analysis & Sensory Validation
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Table 1: Dosage vs. Sensory Perception in Beef Bouillon (0.5% Salt Solution)

Concentration
(ppb)

Sensory Descriptor Intensity (0-10) Comments

0 ppb (Control) Salty, Yeasty 2 Flat, lacks depth.[1]

50 ppb Nutty, Slight Roast 4
Adds body, "cooked"

note appears.[1]

150 ppb Roasted Meat, Savory 8

Optimal profile.[1]

Authentic grilled

character.

500 ppb Sulfurous, Rubber 9
Overpowering,

chemical off-note.[1]

Table 2: Stability of Thiazole Ethanethiol in Liquid Base (at 25°C)

Time (Weeks)
Recovery (%) - No
Antioxidant

Recovery (%) - With
Tocopherol

0 100% 100%

2 65% 92%

4 40% 85%

8 15% 78%

Interpretation: Without antioxidant protection and lipid shielding, the thiol degrades rapidly,

losing 60% of its potency within a month.

Visualization: Formulation Logic & Pathway
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Caption: Workflow for stabilizing Thiazole Ethanethiol. The lipid phase acts as a barrier against

aqueous oxidation, preserving the desired roasted/meaty profile.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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